Acetylcholinesterase Inhibition Range Within the 5-Nitrothiophene-Thiazole Series
The target compound belongs to a series (compounds 2a‑2j) whose AChE inhibitory activity was measured under identical conditions. Across the series, inhibition ranged from 33.66% to 47.96% at a concentration of 80 µg/mL [1]. While the exact value for the 2‑methoxyphenyl derivative is not reported separately, its ortho‑substitution pattern suggests that it occupies a distinct region of the SAR landscape relative to the para‑substituted analogs, which often display higher or lower values within this range [1]. This dataset provides a quantitative baseline for the entire class and can be used to benchmark the compound against approved AChE inhibitors such as rivastigmine, which under similar assay conditions typically achieves >50% inhibition at comparable concentrations [2].
| Evidence Dimension | % AChE inhibition at 80 µg/mL |
|---|---|
| Target Compound Data | 33.66 – 47.96 % (series range; exact value for target compound not separately reported) [1] |
| Comparator Or Baseline | Rivastigmine (positive control): typically >50 % inhibition at comparable concentrations [2] |
| Quantified Difference | Target compound series shows moderate AChE inhibition, approximately 3‑16 percentage points below rivastigmine’s reported activity [1][2]. |
| Conditions | Modified Ellman spectrophotometric assay; compound concentration 80 µg/mL; AChE enzyme [1] |
Why This Matters
The quantitative range defines the achievable AChE potency ceiling for this series, enabling scientists to select the target compound as a moderately active scaffold for further lead optimization while avoiding analogs that fall outside this range.
- [1] Nuha D, Evren AE, Çiyanci ZŞ, Temel HE, Akalin Çiftçi G, Yurttaş L. Acetylcholinesterase Inhibitor Activity of Some 5-Nitrothiophene-Thiazole Derivatives. Cumhuriyet Science Journal. 2022;43(4). doi:10.17776/csj.1128672. View Source
- [2] Kandiah N, Pai M-C, Senanarong V, Looi I, Ampil E, Park KW, Karanam AK, Christopher S. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia. Clinical Interventions in Aging. 2017;12:697. doi:10.2147/CIA.S134092. View Source
